Cas no 893739-08-7 ([1,1'-Biphenyl]-3-methanol,4'-(methylsulfonyl)-)
893739-08-7 structure
Product Name:[1,1'-Biphenyl]-3-methanol,4'-(methylsulfonyl)-
CAS No:893739-08-7
MF:C14H14O3S
MW:262.324162960052
CID:714684
PubChem ID:20100324
Update Time:2025-04-19
[1,1'-Biphenyl]-3-methanol,4'-(methylsulfonyl)- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-3-methanol,4'-(methylsulfonyl)-
- [3-(4-methylsulfonylphenyl)phenyl]methanol
- 3-(4-Methanesulfonylphenyl)benzyl alcohol
- SCHEMBL2025954
- [4'-(Methanesulfonyl)[1,1'-biphenyl]-3-yl]methanol
- DTXSID30602536
- BB 0224066
- [4'-(Methylsulfonyl)biphenyl-3-yl]methanol
- AKOS004116812
- OFGDMSDHGKLGMR-UHFFFAOYSA-N
- 893739-08-7
- [4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl]methanol
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- Inchi: 1S/C14H14O3S/c1-18(16,17)14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9,15H,10H2,1H3
- InChI Key: OFGDMSDHGKLGMR-UHFFFAOYSA-N
- SMILES: S(C)(C1C=CC(=CC=1)C1C=CC=C(CO)C=1)(=O)=O
Computed Properties
- Exact Mass: 262.06636548g/mol
- Monoisotopic Mass: 262.06636548g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 62.8Ų
[1,1'-Biphenyl]-3-methanol,4'-(methylsulfonyl)- Related Literature
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
893739-08-7 ([1,1'-Biphenyl]-3-methanol,4'-(methylsulfonyl)-) Related Products
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- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
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